5-Fluoro-2-phenoxybenzoic acid

Beschreibung

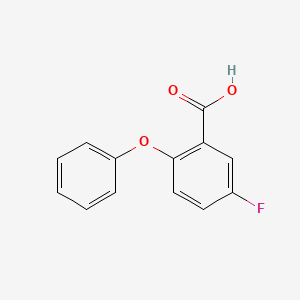

5-Fluoro-2-phenoxybenzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a phenoxy group (-OPh) at the ortho position and a fluorine atom at the para position relative to the carboxylic acid group. Fluorinated benzoic acids are critical intermediates in pharmaceuticals and agrochemicals due to their stability, tunable acidity, and bioactivity .

Eigenschaften

Molekularformel |

C13H9FO3 |

|---|---|

Molekulargewicht |

232.21 g/mol |

IUPAC-Name |

5-fluoro-2-phenoxybenzoic acid |

InChI |

InChI=1S/C13H9FO3/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI-Schlüssel |

QHVIOMQEWXJNFM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Fluor-2-phenoxybenzoesäure kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die nukleophile Fluorierung von 1-Arylbenziodoxolonen mit Fluoridsalzen in polaren aprotischen Lösungsmitteln . Eine weitere Methode beinhaltet die Dearomatisierungs-Rearomatisierungsstrategie, bei der Phenole unter basischen Bedingungen in Benzoylfluoride und Benzoesäuren umgewandelt werden .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 5-Fluor-2-phenoxybenzoesäure beinhalten typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren können die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren zur effizienten Isolierung des gewünschten Produkts umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Fluor-2-phenoxybenzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen das Fluoratom oder die Phenoxygruppe durch andere Substituenten ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu).

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone liefern, während die Reduktion Alkohole produzieren kann. Substitutionsreaktionen können zu einer Vielzahl substituierter Benzoesäuren oder Phenoxyderivaten führen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Fluor-2-phenoxybenzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu Veränderungen in zellulären Prozessen führt. Beispielsweise kann es die Nukleinsäure-Synthese oder die Proteinfunktion beeinträchtigen, was zu zytotoxischen Wirkungen auf Krebszellen führt.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with nucleic acid synthesis or protein function, resulting in cytotoxic effects on cancer cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Notes:

- Lipophilicity: The phenoxy group in this compound likely increases logP compared to hydroxyl or amino analogs, enhancing membrane permeability but reducing water solubility.

- Acidity: Electron-withdrawing groups (e.g., -NO₂ in 5-fluoro-2-nitrobenzoic acid) lower pKa, while electron-donating groups (e.g., -NH₂ in 5-amino-2-fluorobenzoic acid) raise pKa. The phenoxy group, being moderately electron-withdrawing, may result in intermediate acidity.

- Synthetic Routes: Phenoxy derivatives are often synthesized via nucleophilic aromatic substitution or coupling reactions (e.g., Ullmann or Mitsunobu reactions), whereas hydroxyl analogs may involve Fries rearrangements or direct hydroxylation .

Research Findings on Fluorinated Benzoic Acids

- Antitumor Activity : Fluorinated pyrimidines like 5-fluoro-2′-deoxyuridine (FdUrd) inhibit DNA synthesis, but benzoic acid derivatives may act via different mechanisms, such as modulating enzyme activity or receptor binding .

- Enzyme Inhibition: The uridine phosphorylase inhibitor BBBA () demonstrates how fluorinated compounds enhance chemotherapeutic efficacy, suggesting that this compound might similarly modulate enzymatic pathways.

- Synthetic Efficiency: Environmentally friendly bromination methods (e.g., for 5-bromo-2,4-difluorobenzoic acid) highlight trends in sustainable synthesis, applicable to phenoxy derivatives .

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield in fluorinated benzoic acid synthesis?

- Basic Answer : The synthesis typically involves introducing fluorine at the 5-position of the benzoic acid scaffold, followed by phenoxy substitution. Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF as catalysts) is common, requiring anhydrous conditions and controlled temperatures (40–80°C) to avoid side reactions .

- Advanced Answer : Optimizing solvent polarity (e.g., DMF vs. THF), adjusting stoichiometry of fluorinating agents, and monitoring reaction kinetics via HPLC can enhance yield. For example, microwave-assisted synthesis reduces reaction time and improves regioselectivity in fluorinated intermediates .

Basic: Which analytical methods are essential for characterizing this compound?

Q. Advanced: How can discrepancies in NMR and mass spectrometry data be resolved for fluorinated benzoic acids?

- Basic Answer : LC-MS (for molecular weight confirmation), /-NMR (to verify fluorine position and phenoxy group integration), and FT-IR (to confirm carboxylic acid and ether functional groups) are critical .

- Advanced Answer : Discrepancies in -NMR shifts may arise from fluorine’s electronegativity altering electron density. Coupling -NMR with computational modeling (DFT) helps assign signals accurately. Mass fragmentation patterns should align with predicted pathways for fluorinated aromatics .

Basic: How should this compound be purified post-synthesis?

Q. Advanced: What challenges arise in separating fluorinated byproducts during column chromatography?

- Basic Answer : Recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acidic mobile phase) effectively removes unreacted precursors. Solid-phase extraction (SPE) with reverse-phase cartridges is also viable .

- Advanced Answer : Fluorinated byproducts often exhibit similar polarity to the target compound. Gradient elution with ion-pairing reagents (e.g., TFA) or mixed-mode chromatography improves resolution. Monitor purity via -NMR integration of diagnostic peaks (e.g., phenoxy protons) .

Basic: What are the stability considerations for storing this compound?

Q. Advanced: How does light exposure impact the degradation kinetics of fluorinated benzoic acids?

- Basic Answer : Store in amber vials at −20°C under inert gas (N) to prevent hydrolysis of the carboxylic acid group or oxidative degradation of the phenoxy moiety .

- Advanced Answer : Accelerated stability studies (40°C/75% RH) combined with UPLC-UV tracking reveal that UV light induces C-F bond cleavage, forming defluorinated byproducts. Use of antioxidants (e.g., BHT) mitigates radical-mediated degradation .

Basic: How can the solubility of this compound be enhanced for biological assays?

Q. Advanced: What formulation strategies improve bioavailability of fluorinated benzoic acids in vitro?

- Basic Answer : Dissolve in DMSO (≤1% v/v) or buffer systems (e.g., PBS with 0.1% Tween-80) adjusted to pH 7–8, leveraging the carboxylic acid’s ionization .

- Advanced Answer : Nanoemulsions or cyclodextrin complexes enhance solubility while maintaining compound integrity. Dynamic light scattering (DLS) confirms nanoparticle size stability in physiological media .

Basic: What synthetic routes avoid halogen exchange in fluorinated benzoic acids?

Q. Advanced: How does the choice of fluorinating agent influence regioselectivity in multi-halogenated substrates?

- Basic Answer : Use of AgF or Selectfluor minimizes undesired halogen scrambling compared to KF. Protecting the carboxylic acid group (e.g., as a methyl ester) during fluorination also prevents side reactions .

- Advanced Answer : DFT calculations predict transition-state energies for competing fluorination pathways. For example, Selectfluor’s electrophilic nature favors para-substitution in electron-rich aromatic systems, validated by -NMR .

Basic: How is the acidity (pKa) of this compound determined experimentally?

Q. Advanced: What computational methods predict substituent effects on pKa in fluorinated benzoic acids?

- Basic Answer : Potentiometric titration in aqueous methanol (20% v/v) provides experimental pKa. The fluorine atom’s electron-withdrawing effect lowers pKa compared to non-fluorinated analogs .

- Advanced Answer : COSMO-RS simulations correlate substituent Hammett constants (σ) with pKa. Fluorine’s meta-directing effect and resonance contributions are modeled to refine predictions .

Basic: What safety protocols are required for handling fluorinated benzoic acids?

Q. Advanced: How do structural modifications mitigate toxicity risks in fluorinated aromatic compounds?

- Basic Answer : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/dermal contact. Waste must be neutralized with NaOH before disposal .

- Advanced Answer : Structure-activity relationship (SAR) studies identify toxicophores (e.g., bioactivation of fluorine to reactive intermediates). Introducing electron-donating groups (e.g., methoxy) reduces metabolic activation .

Basic: How can this compound be functionalized for SAR studies?

Q. Advanced: What coupling reactions preserve the integrity of the fluorine substituent?

- Basic Answer : Esterification (e.g., methyl ester), amidation, or Suzuki-Miyaura cross-coupling on the phenoxy ring are common. Protect the carboxylic acid group during reactions .

- Advanced Answer : Pd-catalyzed C–H activation avoids pre-functionalization. Fluorine’s ortho-directing effect in cross-couplings is exploited for regioselective derivatization, monitored via -NMR .

Basic: What are the applications of this compound in medicinal chemistry?

Q. Advanced: How does fluorination impact target binding in enzyme inhibition assays?

- Basic Answer : It serves as a COX-2 inhibitor precursor or a building block for fluorinated NSAIDs. Fluorine enhances metabolic stability and membrane permeability .

- Advanced Answer : X-ray crystallography of enzyme-ligand complexes reveals fluorine’s role in hydrophobic pocket interactions. Isothermal titration calorimetry (ITC) quantifies binding entropy changes induced by fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.